molecular formula C20H22ClNO4 B269297 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B269297
M. Wt: 375.8 g/mol
InChI Key: DAKDLSBDGGVKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide selectively binds to and inhibits the activity of BTK, a key enzyme in the BCR signaling pathway. By blocking this pathway, 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide prevents the survival and proliferation of B-cells, leading to tumor cell death.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to significantly reduce the levels of phosphorylated BTK and downstream signaling molecules in B-cells, leading to inhibition of cell proliferation and induction of apoptosis. In addition, 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to enhance the activity of other anti-tumor agents, such as venetoclax and rituximab.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has shown good pharmacokinetic properties, with high oral bioavailability and long half-life. However, 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to induce mild to moderate toxicities, such as gastrointestinal disturbances and hematological abnormalities, which may limit its use in clinical settings.

Future Directions

Several future directions for the development of 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide have been proposed, including the evaluation of its efficacy in combination with other anti-tumor agents, such as immune checkpoint inhibitors and CAR-T cell therapy. In addition, the identification of biomarkers that can predict response to 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide may help to identify patients who are most likely to benefit from this therapy. Finally, the development of more potent and selective BTK inhibitors may further improve the therapeutic potential of this class of agents.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 4-chloro-2-methylphenol with potassium carbonate and methyl iodide to form 2-(4-chloro-2-methylphenoxy)methyl iodide. This intermediate is then reacted with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid in the presence of cesium carbonate to yield 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

Product Name

2-(4-chloro-2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H22ClNO4/c1-14-11-15(21)8-9-18(14)26-13-20(23)22-17-6-2-3-7-19(17)25-12-16-5-4-10-24-16/h2-3,6-9,11,16H,4-5,10,12-13H2,1H3,(H,22,23)

InChI Key

DAKDLSBDGGVKHV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.